molecular formula C11H16N2O B8699731 2,6-Dimethylanilinoacetic acid methyl amide CAS No. 55882-98-9

2,6-Dimethylanilinoacetic acid methyl amide

Cat. No.: B8699731
CAS No.: 55882-98-9
M. Wt: 192.26 g/mol
InChI Key: RXXHRVGNMNDMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylanilinoacetic acid methyl amide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55882-98-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(2,6-dimethylanilino)-N-methylacetamide

InChI

InChI=1S/C11H16N2O/c1-8-5-4-6-9(2)11(8)13-7-10(14)12-3/h4-6,13H,7H2,1-3H3,(H,12,14)

InChI Key

RXXHRVGNMNDMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

83 g of bromoacetic acid methyl amide and 169 ml of 2,6-dimethyl aniline are stirred for 10 hours at 140° C bath temperature. The reaction mixture is left to stand overnight at room temperature. Next morning the contents of the flask are crystallised right through. The contents are filtered off and the precipitate is washed with benzene. The precipitate is subsequently dissolved in a small amount of water, the solution is brought to a pH of 10 to 11 with 30% sodium hydroxide solution and extracted with ether. The ethereal extract is dried over sodium sulphate, the ether distilled off in vacuo, and the residue is distilled in a high vacuum to yield 55 g of 2,6-dimethylanilinoacetic acid methyl amide (b.p. 152°-154° C/0.1 Torr). After recrystallisation from diisopropyl ether the product melts at 71°-73° C. 2,6-dimethylanilinoacetic acid dimethyl amide was manufactured in analogous manner: b.p. 132° C/0.3 Torr; m.p. 52°-54° C (recyrstallisation from diisopropyl ether/petroleum ether).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.